molecular formula C12H11NO5S B1331920 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid CAS No. 603118-18-9

3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid

Cat. No. B1331920
M. Wt: 281.29 g/mol
InChI Key: WGFFBVJRQFLJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-sulfonyl anthranilic acids, which are closely related to the compound of interest, has been achieved through an iridium(III)-catalyzed ortho-C-H amidation of benzoic acids with sulfonyl azides . This method provides a facile route to generate these compounds, which are important scaffolds in biologically active molecules. Similarly, the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives involves the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride followed by a reaction with 2-furoyl-1-piperazine in the presence of K2CO3 . These methods highlight the versatility of sulfonyl groups in synthesizing complex molecules with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds is confirmed using various spectroscopic techniques such as EI-MS, IR, and 1H-NMR . These techniques ensure the correct identification of the synthesized molecules, which is crucial for further biological and chemical studies. The presence of the sulfonyl group significantly influences the molecular properties and reactivity of these compounds.

Chemical Reactions Analysis

The electrochemical behavior of benzoic acid derivatives, such as 2-hydroxy-5-sulfophenyl-azo-benzoic acids, has been studied using cyclic voltammetry and chronoamperometry . The position of the sulfo substituent relative to the azo bridge and the pH of the solution significantly impact the electrochemical reduction of these compounds. The reduction process predominantly results in hydrazo compounds, following a DISP2 mechanism, and is influenced by the molecular structure of the benzoic acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their functional groups. For instance, benzoic acid and its derivatives, such as sulfosalicylic acid and methyl salicylic acid, have been shown to induce multiple stress tolerance in plants, suggesting that the benzoic acid moiety plays a key role in this biological activity . The sulfonyl group, as seen in the synthesis of various derivatives, imparts significant biological properties, such as anti-inflammatory activity and enzyme inhibitory effects . These properties are essential for the potential therapeutic use of these compounds.

Scientific Research Applications

  • Proteomics Research

    • Application Summary : “3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid” is used in proteomics research .
    • Results or Outcomes : The specific results or outcomes of its use in proteomics research are not detailed in the source .
  • Antimicrobial Activity

    • Application Summary : Derivatives of aminobenzoic acid, which could potentially include “3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid”, have been synthesized and evaluated for their antimicrobial activity .
    • Method of Application : The aminobenzoic acid derivatives were prepared by conventional methods or by using microwave irradiation. Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .
    • Results or Outcomes : Some of the tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
  • Biochemical Research

    • Application Summary : This compound is used as a biochemical for proteomics research .
    • Results or Outcomes : The specific results or outcomes of its use in biochemical research are not detailed in the source .
  • Antibacterial Activities

    • Application Summary : Novel sulfonamides, which could potentially include “3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid”, have been developed and evaluated for their antibacterial activities .
    • Method of Application : The novel sulfonamides were developed through condensation of amino group containing drugs, amino acids, and their analogs .
    • Results or Outcomes : Some of the tested compounds showed potent activity against E. coli .
  • Antifungal Activities

    • Application Summary : Sulfonamides, which could potentially include “3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid”, have been reported due to their antifungal properties .
    • Results or Outcomes : The specific results or outcomes of its use in antifungal research are not detailed in the source .
  • Herbicidal Properties

    • Application Summary : Derivatives of sulfonamide, which could potentially include “3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid”, have been reported due to their herbicidal properties .
    • Results or Outcomes : The specific results or outcomes of its use in herbicidal research are not detailed in the source .

properties

IUPAC Name

3-(furan-2-ylmethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFFBVJRQFLJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240218
Record name 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid

CAS RN

603118-18-9
Record name 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603118-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.